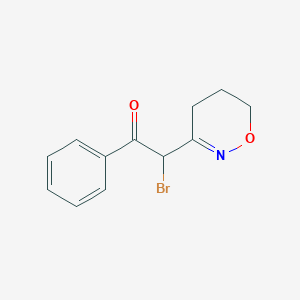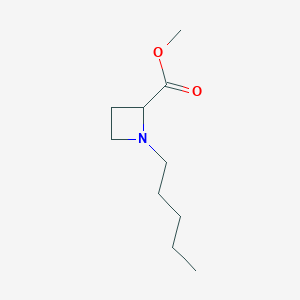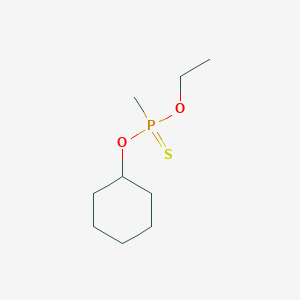![molecular formula C11H10N2O2S B14516711 Benzoic acid, 4-[(2-thiazolylamino)methyl]- CAS No. 62642-70-0](/img/structure/B14516711.png)
Benzoic acid, 4-[(2-thiazolylamino)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[(2-thiazolylamino)methyl]- is a compound that features a benzoic acid moiety substituted with a thiazolylamino group. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(2-thiazolylamino)methyl]- typically involves the reaction of benzoic acid derivatives with thiazole-containing compounds. One common method is the condensation of 4-formylbenzoic acid with 2-aminothiazole under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-[(2-thiazolylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoic acid or thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoic acid or thiazole rings .
Applications De Recherche Scientifique
Benzoic acid, 4-[(2-thiazolylamino)methyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical intermediates
Mécanisme D'action
The mechanism of action of benzoic acid, 4-[(2-thiazolylamino)methyl]- involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects. The compound’s ability to form hydrogen bonds and interact with biological macromolecules underlies its diverse biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 4-hydroxybenzoic acid share structural similarities.
Thiazole derivatives: Compounds such as 2-aminothiazole and 4-methylthiazole are structurally related
Uniqueness
Benzoic acid, 4-[(2-thiazolylamino)methyl]- is unique due to the presence of both benzoic acid and thiazole moieties, which confer a combination of properties from both classes. This dual functionality enhances its potential for diverse applications in various fields .
Propriétés
Numéro CAS |
62642-70-0 |
|---|---|
Formule moléculaire |
C11H10N2O2S |
Poids moléculaire |
234.28 g/mol |
Nom IUPAC |
4-[(1,3-thiazol-2-ylamino)methyl]benzoic acid |
InChI |
InChI=1S/C11H10N2O2S/c14-10(15)9-3-1-8(2-4-9)7-13-11-12-5-6-16-11/h1-6H,7H2,(H,12,13)(H,14,15) |
Clé InChI |
AWPRGNTWDABJDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNC2=NC=CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one]](/img/structure/B14516629.png)
![1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene](/img/structure/B14516633.png)

![2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride](/img/structure/B14516645.png)


![1,1'-Diazenediyldi(1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14516665.png)


![5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine](/img/structure/B14516669.png)



![4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene](/img/structure/B14516705.png)
